
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone, commonly known as FRM-85326, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
FRM-85326 exerts its effects by inhibiting the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. FRM-85326 has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which has been found to improve cognitive function in Alzheimer's disease.
Biochemical and Physiological Effects:
FRM-85326 has been found to have various biochemical and physiological effects in the body. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. FRM-85326 has also been found to increase the levels of acetylcholine in the brain, leading to improved cognitive function. Additionally, FRM-85326 has been found to have antimicrobial properties, leading to its potential use as a pesticide.
実験室実験の利点と制限
FRM-85326 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, FRM-85326 has been found to have a high degree of selectivity for its target enzymes and receptors, leading to fewer off-target effects. However, FRM-85326 has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, FRM-85326 has not been extensively studied for its potential toxic effects, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for the study of FRM-85326. One area of research is the development of FRM-85326 analogs with improved potency and selectivity. Another area of research is the study of the long-term effects of FRM-85326 on the body. Additionally, FRM-85326 has potential applications in the development of new drugs for the treatment of cancer, inflammation, and neurological disorders. Finally, further research is needed to determine the potential toxic effects of FRM-85326 and its analogs.
合成法
The synthesis of FRM-85326 involves the reaction of 4-(trifluoromethyl)benzaldehyde and 3-((4-fluorophenyl)sulfonyl)azetidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure FRM-85326.
科学的研究の応用
FRM-85326 has been found to have potential applications in various fields of scientific research. It has been studied for its role in the treatment of cancer, inflammation, and neurological disorders such as Alzheimer's disease. FRM-85326 has also been studied for its antimicrobial properties and its potential use as a pesticide.
特性
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F4NO3S/c18-13-5-7-14(8-6-13)26(24,25)15-9-22(10-15)16(23)11-1-3-12(4-2-11)17(19,20)21/h1-8,15H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAVNGYKJGYGPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

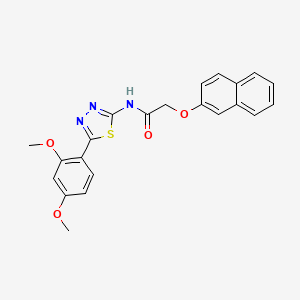
![2-((difluoromethyl)thio)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2859910.png)
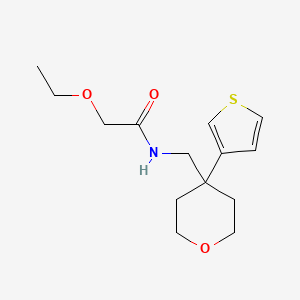

![(E)-3-(pyridin-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2859913.png)
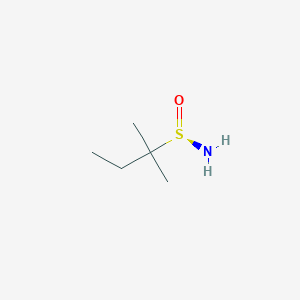
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone](/img/structure/B2859916.png)
![N-benzyl-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-(thiophen-2-yl)propanamide](/img/structure/B2859920.png)
![N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B2859921.png)

![2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2859925.png)
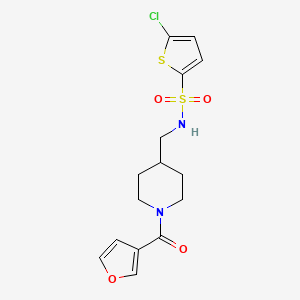
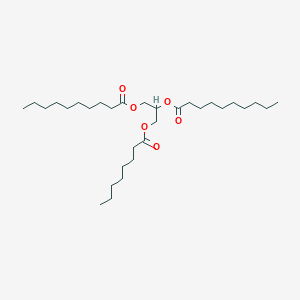
![1,6,7,8-Tetramethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2859929.png)